N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine
Overview
Description
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C13H18BrN. This compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a cyclopentanamine moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine typically involves the following steps:
Bromination: The starting material, 2-methylphenylmethanol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 5-bromo-2-methylbenzyl bromide.
Amination: The brominated intermediate is then reacted with cyclopentylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and amination steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N-[(5-hydroxy-2-methylphenyl)methyl]cyclopentanamine.
Oxidation: Formation of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanone.
Reduction: Formation of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanol.
Scientific Research Applications
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentanamine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine
- N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine
- N-[(5-bromo-2-chlorophenyl)methyl]cyclopentanamine
Uniqueness
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMTHSNRXCGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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